REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][C:11]=2[C:12]([O:14]C(C)(C)C)=[O:13])[CH:5]=[N:6][C:7]=1[F:8]>FC(F)(F)C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][C:11]=2[C:12]([OH:14])=[O:13])[CH:5]=[N:6][C:7]=1[F:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=NC1F)NC1=C(C(=O)OC(C)(C)C)C=C(C=C1)C
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the solid residue was triturated with an isopropyl ether/hexane mixture
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=NC1F)NC1=C(C(=O)O)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.01 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |